molecular formula C20H28N2O2 B5580374 1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide

1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide

Numéro de catalogue: B5580374
Poids moléculaire: 328.4 g/mol
Clé InChI: QLDKEGILLHZTCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C20H28N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.215078140 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Potassium Channel Openers and Antihypertensive Agents Compounds related to 1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide have been synthesized and tested for their potential as potassium channel openers. Potassium channel openers are of interest for their antihypertensive and antianginal properties. A study has shown that modifications of these compounds affect their K(+)-channel opening activity, indicating their potential application in the treatment of hypertension and angina. Notably, some compounds exhibited significant potency, suggesting an interaction at an additional binding site, making them candidates for further development as therapeutic agents (Brown et al., 1993).

Anticonvulsant Enaminones The crystal structures of three anticonvulsant enaminones, including compounds structurally related to this compound, were investigated. These compounds have shown potential as anticonvulsants due to their ability to adopt specific conformations conducive to biological activity. This research provides insight into how the structure of such compounds influences their effectiveness as anticonvulsants, highlighting the significance of molecular design in developing new therapeutic agents (Kubicki et al., 2000).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors A compound closely related to this compound has been identified as a potential anti-HIV agent. This research explores the potential of such compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The study's findings could lead to the development of new NNRTIs that help manage HIV-1 infections more effectively (Tamazyan et al., 2007).

Antibacterial Drugs Derivatives of this compound bearing pyrrolidine ring and methylamino residues have been synthesized and screened for their antibacterial activity. These compounds, designed as potential antibacterial drugs, exhibited moderate to good activity against both gram-positive and gram-negative bacteria, indicating their promise in combating bacterial infections (Devi et al., 2018).

Mécanisme D'action

The mechanism of action of this compound is similar to that of its parent compound, PCP. It acts as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) subcategory of the glutamate receptor . This leads to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .

Orientations Futures

The future directions for this compound could involve further exploration of its analgesic activities and potential therapeutic uses . Additionally, more research could be conducted to understand its safety profile and potential risks associated with its use .

Propriétés

IUPAC Name

1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-22-14-16(13-18(22)23)19(24)21-15-20(11-7-4-8-12-20)17-9-5-3-6-10-17/h3,5-6,9-10,16H,2,4,7-8,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDKEGILLHZTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)NCC2(CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.